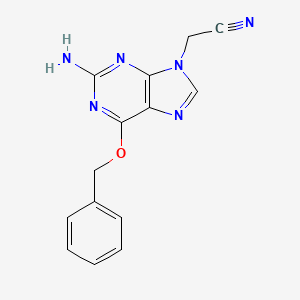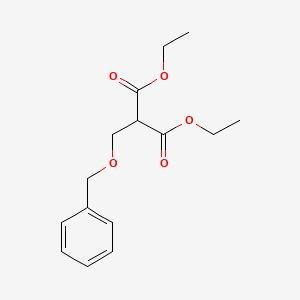
Methyl 7-bromo-2-oxo-1,2-dihydroquinoline-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-bromo-2-oxo-1,2-dihydroquinoline-5-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromo-2-oxo-1,2-dihydroquinoline-5-carboxylate typically involves the bromination of quinoline derivatives. One common method includes the bromination of 1-allyl-3-(arylaminomethylene)quinoline-2,4-(1H,3H)-diones using bromine in glacial acetic acid . This reaction leads to the formation of the desired brominated product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 7-bromo-2-oxo-1,2-dihydroquinoline-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of quinoline N-oxides.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in aprotic solvents.
Reduction: Common reducing agents include zinc/acetic acid or triphenylphosphine.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Substitution: Formation of various substituted quinoline derivatives.
Reduction: Formation of reduced quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Wissenschaftliche Forschungsanwendungen
Methyl 7-bromo-2-oxo-1,2-dihydroquinoline-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of quinoline-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl 7-bromo-2-oxo-1,2-dihydroquinoline-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivative being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2-quinolones: Known for their biological activities and used in drug research.
2-Oxo-1,2-dihydroquinoline-3-carboxamides: Studied for their therapeutic potential.
Quinolone antibiotics: Such as ciprofloxacin, which have significant antimicrobial activity.
Uniqueness
Methyl 7-bromo-2-oxo-1,2-dihydroquinoline-5-carboxylate is unique due to its specific bromination, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds.
Eigenschaften
Molekularformel |
C11H8BrNO3 |
|---|---|
Molekulargewicht |
282.09 g/mol |
IUPAC-Name |
methyl 7-bromo-2-oxo-1H-quinoline-5-carboxylate |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)8-4-6(12)5-9-7(8)2-3-10(14)13-9/h2-5H,1H3,(H,13,14) |
InChI-Schlüssel |
KLKJTIKYGIQYRJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C2C=CC(=O)NC2=CC(=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


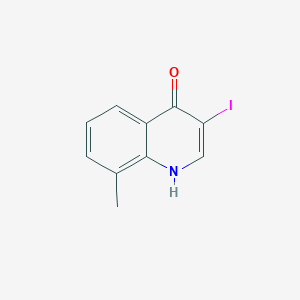
![tert-Butyl 8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B11840650.png)
![3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11840661.png)
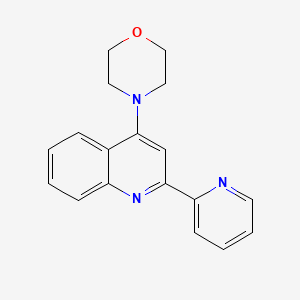



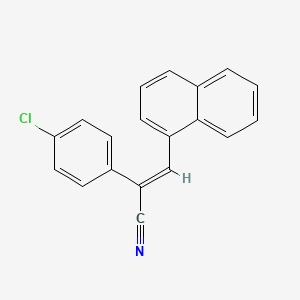
![tert-Butyl 7-(aminomethyl)-2-ethyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11840679.png)


